![molecular formula C14H16O3 B1337170 Ethyl 2-oxo-3-phenylcyclopentanecarboxylate CAS No. 312312-75-7](/img/structure/B1337170.png)
Ethyl 2-oxo-3-phenylcyclopentanecarboxylate
Overview
Description
Ethyl 2-oxo-3-phenylcyclopentanecarboxylate is a chemical compound with the molecular formula C14H16O3 . It is a main product of BOC Sciences .
Chemical Reactions Analysis
Ethyl 2-oxocyclopentanecarboxylate, a related compound, participates in cobalt (II) Schiff’s base complex catalyzed oxidation of primary and secondary alcohols . The specific chemical reactions involving Ethyl 2-oxo-3-phenylcyclopentanecarboxylate are not detailed in the search results.Scientific Research Applications
Ring Expansion and Novel Compound Formation
Ethyl 2-oxo-1-(2-oxopropyl)-1-cyclopentanecarboxylate, a compound related to Ethyl 2-oxo-3-phenylcyclopentanecarboxylate, has been utilized in ring expansion reactions, leading to the formation of unusual products like ethyl 3,5-dioxo-1-cyclooctanecarboxylate and others (Tsuzuki et al., 1977).
Mass Spectrometry and Fragmentation Studies
In mass spectrometry, ethyl 2-oxo-cyclopentanecarboxylate derivatives have been studied for their fragmentation mechanisms. This research aids in understanding the structural and electronic properties of such compounds (He et al., 1997).
Synthesis of Functionalized Compounds
Ethyl 2-oxo-cyclopentanecarboxylate is pivotal in the synthesis of highly functionalized compounds. For example, its reaction with triphenylphosphine and dialkyl acetylenedicarboxylates results in spiro-cyclobutene derivatives, which have potential applications in various chemical syntheses (Yavari & Bayat, 2003).
Catalytic Applications
The compound plays a role in catalytic reactions, such as in the Michael addition of β-keto esters to methyl vinyl ketone. It acts as a reactant in the presence of pentacoordinate organosilicate, a catalyst that may function as both a Lewis acid and a Bronsted base (Tateiwa & Hosomi, 2001).
Preparation of Phosphorus Ylides
Ethyl 2-oxo-1-cyclopentanecarboxylate is used in the preparation of stable phosphorus ylides. These ylides are key intermediates in various organic reactions, indicating thecompound's versatility in synthetic chemistry (Asghari, Sobhaninia, & Naderi, 2008).
Photochemical Reactions
This compound is involved in photochemical reactions in alcoholic solutions, leading to the formation of various esters. Such reactions help in understanding the behavior of cyclopentanone derivatives under light-induced conditions (Tokuda, Watanabe, & Itoh, 1978).
Synthesis of Macrocyclic Systems
Ethyl 2-oxocyclododecanecarboxylate, structurally related to Ethyl 2-oxo-3-phenylcyclopentanecarboxylate, has been utilized to synthesize macrocyclic systems incorporating nitrogen heterocycles. Such syntheses demonstrate the compound's utility in creating complex organic frameworks (Zoorob, Elsherbini, & Hamama, 2012).
Generation of Stereogenic Centers
The compound plays a role in generating contiguous stereogenic centers on a cyclohexane ring, demonstrating its utility in stereoselective synthesis. This is crucial for the creation of molecules with specific three-dimensional orientations, important in pharmaceutical chemistry (Herradón & Seebach, 1989).
Formation of Pyrrole Derivatives
Ethyl 2-arylamino-2-oxo-acetates, related to Ethyl 2-oxo-3-phenylcyclopentanecarboxylate, are used in reactions to produce pyrrole derivatives. Such reactions highlight the compound's role in heterocyclic chemistry, important for developing new materials and pharmaceuticals (Yavari, Aghazadeh, & Tafazzoli, 2002).
Safety And Hazards
The safety data sheet for Ethyl 2-oxo-3-phenylcyclopentanecarboxylate suggests that it should be kept away from heat/sparks/open flames/hot surfaces and that protective gloves/protective clothing/eye protection/face protection should be worn when handling it . In case of fire, CO2, dry chemical, or foam should be used for extinction .
properties
IUPAC Name |
ethyl 2-oxo-3-phenylcyclopentane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-2-17-14(16)12-9-8-11(13(12)15)10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSQKGAKYUHQNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(C1=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441780 | |
Record name | Ethyl 2-oxo-3-phenylcyclopentanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-oxo-3-phenylcyclopentanecarboxylate | |
CAS RN |
312312-75-7 | |
Record name | Ethyl 2-oxo-3-phenylcyclopentanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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